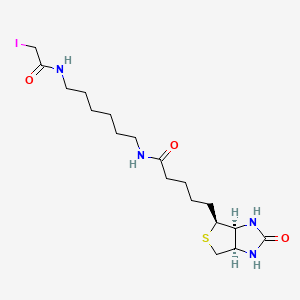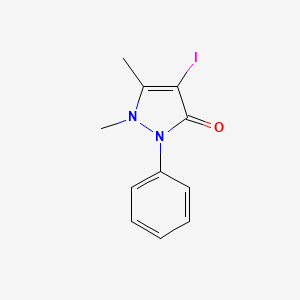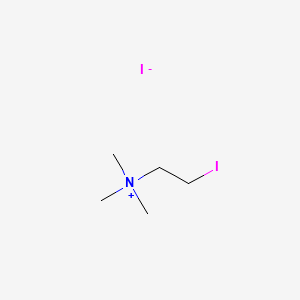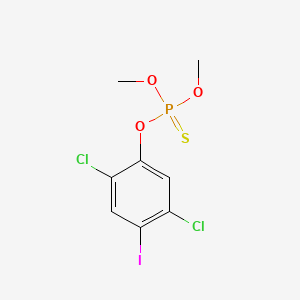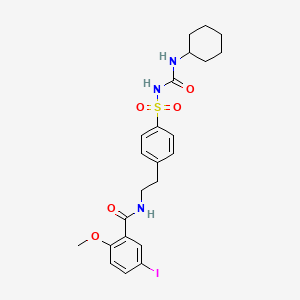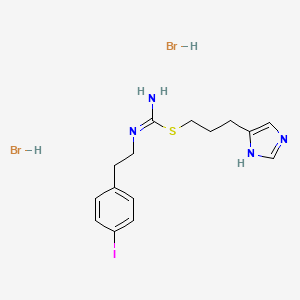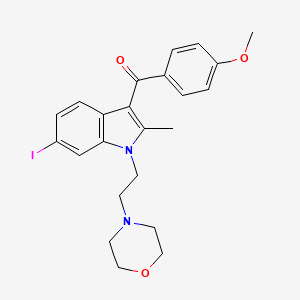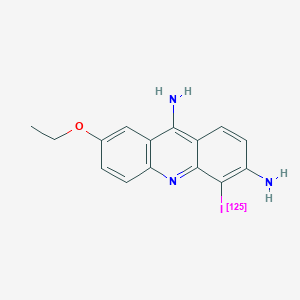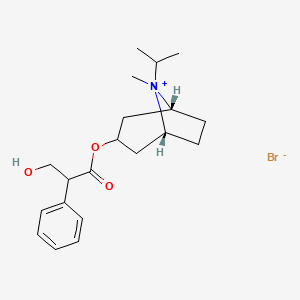
Ipratropium bromide
Vue d'ensemble
Description
Ipratropium bromide is used to help control the symptoms of lung diseases, such as asthma, chronic bronchitis, and emphysema . It is also used to treat air flow blockage and prevent the worsening of chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
Ipratropium bromide is a quaternary ammonium compound obtained by treating atropine with isopropyl bromide . A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances .
Molecular Structure Analysis
Ipratropium bromide has the molecular formula C20H30BrNO3 . The crystal structure of ipratropium bromide monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .
Chemical Reactions Analysis
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .
Physical And Chemical Properties Analysis
Ipratropium bromide has the chemical formula C20H30NO3 . It is a quaternary ammonium derivative of atropine .
Applications De Recherche Scientifique
Ipratropium Bromide: Scientific Research Applications
Pharmaceutical Quality Control: Ipratropium bromide is used as a pharmaceutical secondary standard and certified reference material (CRM) for analytical applications, including pharma release testing, method development, and quality control testing .
Bronchospasm Protection Studies: It has been studied for its protective effect against experimental bronchospasm, particularly against cholinergic challenges, providing insights into its efficacy and potential therapeutic applications .
USP Compendia Testing: As a USP reference standard, Ipratropium bromide is intended for use in specified quality tests and assays as outlined in the US Pharmacopeia compendia, ensuring the consistency and accuracy of pharmaceutical analyses .
Supercritical Fluid Technology Research: Research has explored the use of supercritical fluid technology to produce anhydrous forms of Ipratropium bromide and its application in seeded crystallisation to produce ipratropium monohydrate .
Anticholinergic Mechanism of Action: Ipratropium’s role as an anticholinergic agent has been investigated, particularly its administration through inhalation which allows for a local effect with minimal systemic absorption .
Meta-analysis in Respiratory Conditions: A meta-analysis of the effects of Ipratropium bromide in adults with respiratory conditions has been conducted to understand its efficacy and safety profile when inhaled, highlighting its local anticholinergic effect without significant systemic absorption .
Safety And Hazards
Orientations Futures
Ipratropium bromide is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption . It is indicated in combination with inhaled beta-agonist systemic corticosteroids for the management of severe exacerbations of asthma flares requiring treatment .
Propriétés
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-CLTUNHJMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60205-81-4 (Parent) | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60858923, DTXSID10860753 | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipratropium bromide | |
CAS RN |
22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ipratropium Bromide?
A1: Ipratropium Bromide acts as a non-selective muscarinic antagonist. [, , , , , ] It competitively inhibits the action of acetylcholine at muscarinic receptors in the airways. [] Acetylcholine typically binds to these receptors, causing smooth muscle contraction and bronchoconstriction. By blocking this interaction, Ipratropium Bromide induces bronchodilation, expanding the airways and facilitating easier breathing. [, , ]
Q2: How does the bronchodilatory effect of Ipratropium Bromide differ from beta2-agonists in terms of the airways targeted?
A2: While beta2-agonists relax both large and small airways relatively equally, Ipratropium Bromide predominantly affects the larger airways. [] This difference arises from the primary site of cholinergic-induced bronchoconstriction, which is mainly localized in the larger airways. []
Q3: Does Ipratropium Bromide offer protection against bronchoconstriction induced by different stimuli?
A3: Yes, Ipratropium Bromide demonstrates protective effects against various bronchoconstricting stimuli. [] Studies have shown its efficacy in inhibiting bronchoconstriction induced by methacholine and histamine in patients with mild asthma. [] It also provided some protection against exercise-induced bronchospasm. []
Q4: What is the molecular formula and weight of Ipratropium Bromide?
A4: The molecular formula of Ipratropium Bromide is C20H30BrNO3. [] Its molecular weight is 414.3 g/mol. []
Q5: What is known about the stability of Ipratropium Bromide formulations?
A5: A study evaluating a new Ipratropium Bromide formulation for nebulization (0.5 mg/mL) found that its inhaled mass was consistently lower than the traditional formulation (0.5 mg/2mL) across various nebulizers. [] While this might suggest potential stability differences between formulations, further research is necessary to draw definitive conclusions.
Q6: How is Ipratropium Bromide absorbed and distributed in the body?
A7: Ipratropium Bromide, when inhaled, is poorly absorbed into the systemic circulation due to its low lipid solubility. [, , ] This property contributes to its minimal systemic side effects compared to other anticholinergic agents. [, ] While it primarily exerts its bronchodilatory effect locally in the airways, a portion of the inhaled drug may be swallowed, potentially leading to systemic effects in some cases. []
Q7: What is the metabolic fate of Ipratropium Bromide?
A8: While specific details on the metabolic pathways of Ipratropium Bromide were not found in the provided abstracts, a pharmacokinetic study describes its profile using a one-compartment model with first-order absorption. [] The study suggests a metabolic clearance rate of 6.78 L/min. []
Q8: What is the evidence for the efficacy of Ipratropium Bromide in treating asthma?
A8: Several studies demonstrate the efficacy of Ipratropium Bromide in asthma treatment:
- Bronchodilation: It effectively induces bronchodilation in both acute and stable asthma, significantly improving FEV1 compared to placebo. []
- Protection against stimuli: It provides significant protection against bronchoconstriction triggered by methacholine and histamine in individuals with mild asthma. []
- Exercise-induced asthma: It offers some protection against exercise-induced bronchospasm, although the response varies among individuals. []
- Pediatric asthma: While less potent than beta2-agonists, studies show it can provide bronchodilation in children with asthma when administered in sufficiently high doses. []
Q9: What is the role of Ipratropium Bromide in managing Chronic Obstructive Pulmonary Disease (COPD)?
A11: Ipratropium Bromide is considered a primary treatment option for COPD, demonstrating significant efficacy in both stable and exacerbated states: [, , , , , , , , ]
- Bronchodilation: It effectively improves lung function in COPD patients by inducing bronchodilation, leading to significant increases in FEV1, FVC, and other spirometric parameters. [, , , , , , , , ]
- Symptom relief: It effectively reduces symptoms like cough and dyspnea in COPD patients, improving their quality of life. [, , , , , , , , , ]
- Exacerbation management: It plays a crucial role in managing acute exacerbations of COPD, improving lung function parameters, oxygen saturation, and reducing the need for hospitalization. [, , , , , , , , ]
Q10: How does the efficacy of Ipratropium Bromide compare to other bronchodilators like salbutamol, fenoterol, and theophylline in treating COPD?
A10: Several studies have compared Ipratropium Bromide with other bronchodilators in treating COPD:
- Salbutamol: While both drugs effectively improve lung function, their combination often provides greater bronchodilation than either drug alone. [, , , ]
- Fenoterol: Similar to salbutamol, combining Ipratropium Bromide with fenoterol often results in additive bronchodilation compared to using either drug individually. []
- Theophylline: Ipratropium Bromide, when nebulized, demonstrates superior bronchodilation compared to oral theophylline in patients with COPD. []
Q11: What is the role of Ipratropium Bromide in premedication for bronchoscopy?
A13: Inhaled Ipratropium Bromide, when used as a premedication for bronchoscopy, demonstrates several benefits: []
- Reduced dyspnea: It effectively lowers dyspnea scores on the Borg scale compared to a control group. []
- Cough suppression: It significantly decreases cough scores on the visual analog scale (VAS). []
- Improved airway visualization: It reduces tracheobronchial secretions, enhancing airway visualization during the procedure. []
Q12: Does long-term use of combined Ipratropium Bromide and Salbutamol affect the therapeutic benefits of Ipratropium Bromide?
A15: While long-term combined use might decrease responsiveness to Salbutamol, studies indicate that the responsiveness to Ipratropium Bromide remains unaffected. [, ] This sustained efficacy of Ipratropium Bromide highlights its importance in the long-term management of COPD. [, ]
Q13: How does the efficiency of pulmonary delivery of Ipratropium Bromide differ between a mesh-type nebulizer and a jet-type nebulizer?
A16: A study comparing the efficiency of a new mesh-type nebulizer (NE-SM1 NEPLUS) with a jet-type nebulizer (Pariboy SX) found no significant difference in the dose-normalized AUClast of Ipratropium Bromide in surgical patients under mechanical ventilation. [] This finding suggests that both types of nebulizers can achieve comparable lung deposition of the drug. []
Q14: Does the presence of preservatives in Ipratropium Bromide nebulizer solution affect its bronchodilatory effect?
A17: A study investigated the effects of preservative-containing and preservative-free Ipratropium Bromide nebulizer solutions in patients with stable and acute asthma. [] The results showed no significant difference in bronchodilation between the two formulations, suggesting that the preservatives, at the usual dose, do not compromise its efficacy. []
Q15: What analytical methods are used to determine Ipratropium Bromide concentration?
A15: Several analytical methods have been employed for Ipratropium Bromide analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC with UV/VIS detection is a common method for quantifying Ipratropium Bromide in various formulations, often used to assess its stability and compatibility with other drugs. [, ]
- Plasma concentration measurements: Studies investigating the pharmacokinetics of Ipratropium Bromide have utilized plasma concentration measurements to assess its absorption, distribution, and elimination profiles. [, ]
Q16: What are the key parameters for validating analytical methods used to determine Ipratropium Bromide concentration?
A16: Studies employing analytical techniques for Ipratropium Bromide quantification emphasize several validation parameters:
- Specificity: Ensuring the method accurately differentiates Ipratropium Bromide from other components in the sample matrix. [, ]
- Linearity: Establishing a linear relationship between the drug's concentration and the measured signal within a specific range. [, ]
- Accuracy: Determining the closeness of the measured values to the true concentration of Ipratropium Bromide. [, ]
- Precision: Assessing the reproducibility and repeatability of the measurements obtained using the chosen method. [, ]
- Stability: Evaluating the stability of the drug in the sample matrix and under various storage conditions. [, ]
Q17: What are some alternatives to Ipratropium Bromide for treating respiratory conditions?
A17: Several alternative bronchodilators are available for treating respiratory conditions, each with its own mechanism of action and efficacy profile:
- Short-acting beta2-agonists (SABAs): Such as salbutamol and terbutaline, provide rapid bronchodilation and are commonly used as rescue medications for acute bronchospasm. [, , , , , , ]
- Long-acting beta2-agonists (LABAs): Like salmeterol and formoterol, offer prolonged bronchodilation and are typically used in combination with inhaled corticosteroids for long-term management of asthma and COPD. [, , , ]
- Inhaled corticosteroids (ICS): Such as budesonide, fluticasone, and beclomethasone, reduce airway inflammation and are often used in combination with LABAs for long-term control of asthma and COPD. [, , , , , , ]
- Theophylline: A less commonly used bronchodilator with a narrow therapeutic index, offering moderate bronchodilation in COPD. [, , ]
- Magnesium sulfate: Emerging evidence suggests nebulized magnesium sulfate might provide additional bronchodilation in severe asthma exacerbations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



